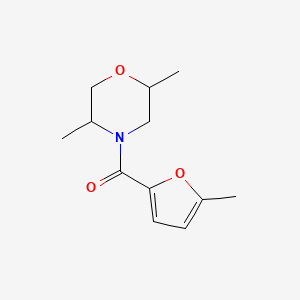
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and pain. By inhibiting COX-2, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide reduces inflammation and pain. Additionally, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide. One area of research is the development of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms of action of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide in humans.
Synthesis Methods
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1-(1H-pyrazol-1-yl)propan-2-amine with 2,2,2-trifluoroacetic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide. The synthesis of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been optimized to achieve high yields and purity.
Scientific Research Applications
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antinociceptive, and anti-tumor properties. 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-8(6-17-4-2-3-16-17)14-5-9(18)15-7-10(11,12)13/h2-4,8,14H,5-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKQIVLCGMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)


![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)



